molecular formula C11H9NO3 B6279371 1-methoxyisoquinoline-4-carboxylic acid CAS No. 1697334-61-4

1-methoxyisoquinoline-4-carboxylic acid

Cat. No.: B6279371
CAS No.: 1697334-61-4
M. Wt: 203.2
InChI Key:
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Description

1-Methoxyisoquinoline-4-carboxylic acid is a chemical compound that belongs to the isoquinoline family. It is a heterocyclic compound with a methoxy group (-OCH3) attached to the isoquinoline ring at position 1 and a carboxylic acid group (-COOH) at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyisoquinoline-4-carboxylic acid can be synthesized through various methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This method is efficient and provides good yields.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

1-Methoxyisoquinoline-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methoxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Isoquinoline-4-carboxylic acid: Lacks the methoxy group at position 1.

    1-Hydroxyisoquinoline-4-carboxylic acid: Has a hydroxyl group instead of a methoxy group at position 1.

    Quinoline-4-carboxylic acid: Similar structure but with a nitrogen atom at a different position in the ring.

Uniqueness: 1-Methoxyisoquinoline-4-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the isoquinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

1697334-61-4

Molecular Formula

C11H9NO3

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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